Diethyl(furan-2-ylmethyl)(methyl)propanedioate
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Overview
Description
Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with furan-2-ylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Diethyl 2-(furan-2-ylmethyl)malonate
- Diethyl 2-(furan-2-yl)malonate
- Diethyl 2-(furan-3-ylmethyl)-2-methylmalonate
Comparison: Diethyl 2-(furan-2-ylmethyl)-2-methylmalonate is unique due to the presence of both a furan ring and a methyl group on the malonate backbone. This combination of structural features imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets.
Properties
CAS No. |
6969-34-2 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
diethyl 2-(furan-2-ylmethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C13H18O5/c1-4-16-11(14)13(3,12(15)17-5-2)9-10-7-6-8-18-10/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
CBARJWBSVWJPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CO1)C(=O)OCC |
Origin of Product |
United States |
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